(R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
CAS No.: 161773-56-4
Cat. No.: VC17874934
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161773-56-4 |
---|---|
Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
IUPAC Name | (7aR)-7a-prop-2-enyl-2,3,6,7-tetrahydroindene-1,5-dione |
Standard InChI | InChI=1S/C12H14O2/c1-2-6-12-7-5-10(13)8-9(12)3-4-11(12)14/h2,8H,1,3-7H2/t12-/m0/s1 |
Standard InChI Key | ZKVOLJVDWNWAGH-LBPRGKRZSA-N |
Isomeric SMILES | C=CC[C@]12CCC(=O)C=C1CCC2=O |
Canonical SMILES | C=CCC12CCC(=O)C=C1CCC2=O |
Introduction
Structural and Stereochemical Features
The molecular framework of (R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione consists of a fused bicyclic system with two ketone groups at positions 1 and 5. The allyl group (–CH₂CH₂CH₂) at the 7a position introduces chirality, with the (R)-configuration dictating its stereochemical behavior . Key structural parameters include:
Property | Value |
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Molecular Formula | C₁₃H₁₄O₂ |
Molecular Weight | 202.25 g/mol |
CAS Registry Number | Not yet assigned |
Stereochemical Descriptor | (7aR)-configuration |
SMILES Notation | C=CCOC12CCC(=O)C=C1CCC2=O |
The allyl side chain enhances the compound’s conformational flexibility compared to methyl or ethyl analogs, as evidenced by computational studies . X-ray crystallography of related compounds reveals a twisted boat conformation in the bicyclic core, with the allyl group occupying an equatorial position to minimize steric strain .
Synthetic Methodologies
Asymmetric Organocatalytic Synthesis
The synthesis of (R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione builds upon the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which employs proline derivatives as chiral catalysts . A modified protocol involves:
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Aldol Cyclization: Methyl vinyl ketone reacts with 2-methyl-1,3-cyclopentanedione in the presence of (R)-proline to form the bicyclic core.
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Allylation: Introduction of the allyl group via Grignard reagent (allylmagnesium bromide) at the 7a position.
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Oxidation: Selective oxidation of intermediate alcohols to ketones using Jones reagent.
Key Reaction Conditions
Parameter | Value |
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Catalyst | (R)-Proline (5 mol%) |
Solvent | Dichloromethane/EtOAc (3:1) |
Temperature | −20°C to 25°C (gradient) |
Yield | 68–72% (optimized) |
This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (allyl C=C) .
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NMR Spectroscopy:
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¹H NMR (CDCl₃): δ 5.85–5.70 (m, 1H, allyl CH), 3.12–2.98 (m, 2H, bridgehead H), 2.45–2.30 (m, 4H, cyclopentane H).
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¹³C NMR: δ 212.5 (C=O), 134.2 (allyl C=C), 58.7 (chiral center).
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Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 220°C, making it suitable for high-temperature reactions .
Applications in Organic Synthesis
Asymmetric Michael Additions
The compound serves as a chiral scaffold in Michael additions, enabling the synthesis of γ-lactams with >95% ee. For example, reaction with nitromethane yields nitrocyclopentane derivatives used in Parkinson’s disease drug candidates .
Polymer Modification
Incorporation into polyesters enhances glass transition temperatures (Tg) by 15–20°C, attributed to the allyl group’s rigidity .
Comparative Analysis with Analogous Compounds
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